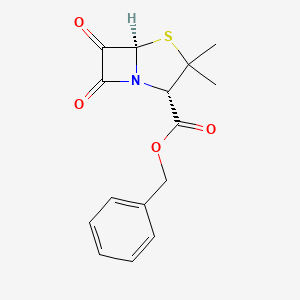
Benzyl-6-oxopenicillanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-6-oxopenicillanate, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
Benzyl-6-oxopenicillanate serves as a critical scaffold in the development of new antibiotics. The β-lactam ring structure inherent in this compound is essential for its antibacterial properties, making it a valuable building block for synthesizing derivatives with enhanced bioactivity.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against various strains of bacteria. For instance, compounds synthesized from this scaffold have shown significant effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.25 μg/mL |
| Compound 2 | Mycobacterium tuberculosis | 25 μg/mL |
The structural modifications on the benzyl group and the β-lactam ring can lead to enhanced activity and selectivity against specific bacterial strains .
Anticancer Research
This compound derivatives have also been investigated for their anticancer properties. Studies indicate that certain modifications can yield compounds with significant cytotoxic effects on cancer cell lines.
Case Study: Anticancer Activity
A study evaluated several this compound derivatives for their ability to inhibit colon cancer cell growth. One notable compound exhibited an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, indicating promising potential for further development as an anticancer agent .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | SW1116 (Colon) | 7.29 |
| Compound B | HepG2 (Liver) | Higher than tested |
Drug Design and Development
The versatility of this compound allows it to be utilized as a lead compound in the design of novel drugs targeting various diseases beyond bacterial infections and cancer.
Structural Modifications
The incorporation of different substituents on the benzyl and β-lactam moieties can significantly alter pharmacological profiles, leading to the development of compounds with improved efficacy and reduced toxicity. For example, substituents such as halogens or alkyl groups can enhance solubility and bioavailability, making these compounds more suitable for clinical applications .
Research Insights and Future Directions
Recent advancements in synthetic methodologies have facilitated the exploration of this compound derivatives, expanding their application scope. The integration of computational chemistry and structure-activity relationship (SAR) studies has enabled researchers to predict the biological activity of new compounds effectively.
Potential Research Areas
Future research could focus on:
- Combination Therapies : Investigating the synergistic effects of this compound derivatives with existing antibiotics or anticancer agents.
- Targeted Drug Delivery : Developing formulations that enhance the delivery of these compounds directly to affected tissues, minimizing side effects.
- Mechanistic Studies : Understanding the molecular mechanisms by which these compounds exert their biological effects will be crucial for optimizing their therapeutic potential .
属性
CAS 编号 |
39126-59-5 |
|---|---|
分子式 |
C15H15NO4S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
benzyl (2S,5R)-3,3-dimethyl-6,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-15(2)11(16-12(18)10(17)13(16)21-15)14(19)20-8-9-6-4-3-5-7-9/h3-7,11,13H,8H2,1-2H3/t11-,13+/m0/s1 |
InChI 键 |
FOHBZRRODSXCQZ-WCQYABFASA-N |
SMILES |
CC1(C(N2C(S1)C(=O)C2=O)C(=O)OCC3=CC=CC=C3)C |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)C(=O)C2=O)C(=O)OCC3=CC=CC=C3)C |
规范 SMILES |
CC1(C(N2C(S1)C(=O)C2=O)C(=O)OCC3=CC=CC=C3)C |
Key on ui other cas no. |
39126-59-5 |
同义词 |
benzyl-6-oxopenicillanate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















